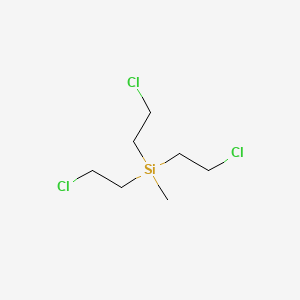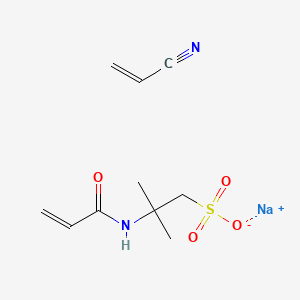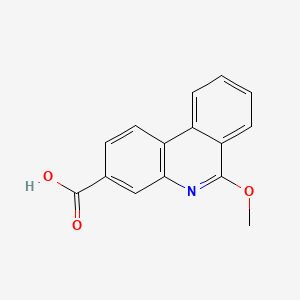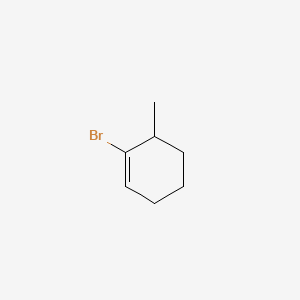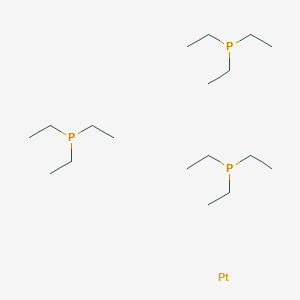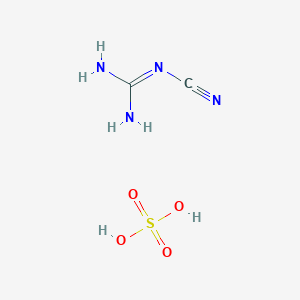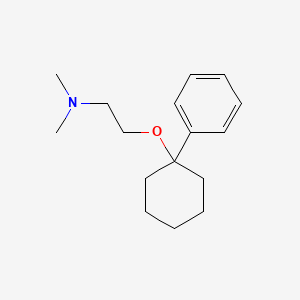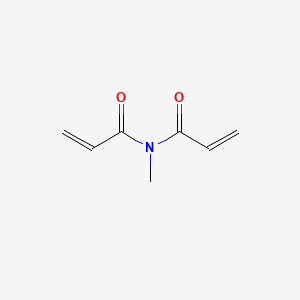
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene is a chemical compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and two methyl groups are attached at the 5th and 8th positions
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be achieved through several methods. One common approach involves the fluorination of 5,8-dimethylnaphthalene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to more efficient and selective reactions.
In biological systems, fluorinated compounds often interact with molecular targets such as enzymes or receptors
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone: This compound has hydroxyl groups instead of methyl groups, leading to different chemical and physical properties.
1,2,3,4-Tetrafluoro-5,8-dimethylanthracene: Similar in structure but with an additional benzene ring, which can affect its reactivity and applications.
Properties
CAS No. |
38422-71-8 |
|---|---|
Molecular Formula |
C12H8F4 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5,8-dimethylnaphthalene |
InChI |
InChI=1S/C12H8F4/c1-5-3-4-6(2)8-7(5)9(13)11(15)12(16)10(8)14/h3-4H,1-2H3 |
InChI Key |
MSKZNOQVQARWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
